molecular formula C22H29N3O B12611355 2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide CAS No. 915702-89-5

2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide

Cat. No.: B12611355
CAS No.: 915702-89-5
M. Wt: 351.5 g/mol
InChI Key: BFHSGLZAZVFRMU-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide is an organic compound that has garnered interest in various fields of scientific research

Properties

CAS No.

915702-89-5

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

2-(4-phenylphenyl)-N-(4-piperazin-1-ylbutyl)acetamide

InChI

InChI=1S/C22H29N3O/c26-22(24-12-4-5-15-25-16-13-23-14-17-25)18-19-8-10-21(11-9-19)20-6-2-1-3-7-20/h1-3,6-11,23H,4-5,12-18H2,(H,24,26)

InChI Key

BFHSGLZAZVFRMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide typically involves the reaction of 4-bromobiphenyl with N-(4-piperazin-1-yl)butylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly as a histamine H3 receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through interaction with histamine H3 receptors. It acts as an antagonist, blocking the receptor and inhibiting the action of histamine. This interaction can modulate neurotransmitter release in the central nervous system, affecting various physiological processes. The molecular targets include the histamine H3 receptor, and the pathways involved are related to neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide is unique due to its specific combination of a biphenyl group and a piperazine moiety, which confers distinct pharmacological properties. Its ability to act as a histamine H3 receptor antagonist sets it apart from other similar compounds .

Biological Activity

2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide is a compound of interest in medicinal chemistry due to its structural features that may confer significant biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C19H26N2C_{19}H_{26}N_2, with a molecular weight of approximately 298.43 g/mol. The compound features a biphenyl moiety linked to a piperazine group through a butyl chain, which is critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperazine ring is known to enhance binding affinity to neurotransmitter receptors, which could explain the potential psychoactive effects of the compound.

Potential Targets

  • Dopamine Receptors : Compounds with piperazine structures have shown activity at dopamine receptors, particularly D4R, which plays a role in cognitive functions.
  • Serotonin Receptors : Similar compounds have been reported to influence serotonin receptor activity, potentially impacting mood and anxiety disorders.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

Assay TypeTargetIC50 (nM)Reference
Radioligand BindingD4 Receptor150
Enzyme Inhibition17β-HSD Type 3700
Cell Viability (CCRFCEM)Leukemia CellsGI50: 10 nM

These data suggest that the compound exhibits promising activity against neuropsychiatric targets and potential anticancer effects.

Case Studies

One notable study involved the synthesis and evaluation of analogs of this compound. Researchers synthesized over 30 derivatives and found that modifications in the piperazine structure significantly impacted biological activity. The most potent analog demonstrated an IC50 value of 150 nM against D4 receptors and showed selective inhibition in cancer cell lines.

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